4-({1-[(2-chlorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one
CAS No.: 1704634-26-3
Cat. No.: VC11832276
Molecular Formula: C18H20ClNO5S
Molecular Weight: 397.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704634-26-3 |
|---|---|
| Molecular Formula | C18H20ClNO5S |
| Molecular Weight | 397.9 g/mol |
| IUPAC Name | 4-[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
| Standard InChI | InChI=1S/C18H20ClNO5S/c1-13-10-16(11-18(21)24-13)25-15-6-8-20(9-7-15)26(22,23)12-14-4-2-3-5-17(14)19/h2-5,10-11,15H,6-9,12H2,1H3 |
| Standard InChI Key | JQBTUVIXRNHQRI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl |
| Canonical SMILES | CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound has the molecular formula C₁₈H₂₀ClNO₅S and a molecular weight of 397.9 g/mol. Its IUPAC name, 4-[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]oxy-6-methylpyran-2-one, systematically describes its structure:
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A 2-chlorophenyl group linked via a methylsulfonyl moiety to a piperidine ring
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The piperidine’s 4-position connected by an ether bond to a 6-methyl-2H-pyran-2-one system
The SMILES notation (CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl) confirms this arrangement.
Table 1: Core Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1704634-26-3 |
| Molecular Formula | C₁₈H₂₀ClNO₅S |
| Molecular Weight | 397.9 g/mol |
| IUPAC Name | 4-[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
| InChIKey | JQBTUVIXRNHQRI-UHFFFAOYSA-N |
Synthetic Pathways and Reaction Design
Proposed Synthetic Strategy
While explicit synthesis details remain unpublished, retro-synthetic analysis suggests a multi-step approach:
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Piperidine sulfonylation: Reacting 4-hydroxypiperidine with 2-chlorophenylmethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
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Etherification: Coupling the sulfonylated piperidine with 6-methyl-2H-pyran-2-one-4-ol using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
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Purification: Chromatographic isolation (silica gel, ethyl acetate/hexane gradient) yields the final product.
Critical challenges include steric hindrance during ether bond formation and ensuring regioselectivity in the pyranone substitution.
Physicochemical Properties
Predicted Solubility and Lipophilicity
Computational models estimate:
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LogP: ~2.8 (moderate lipophilicity, favoring membrane permeability)
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Water Solubility: <0.1 mg/mL (poor aqueous solubility, necessitating formulation aids)
The methylsulfonyl group enhances polarity, while the chlorophenyl and pyranone moieties contribute to hydrophobic interactions.
Table 2: Key Physicochemical Parameters
| Parameter | Value/Description |
|---|---|
| LogP (Predicted) | 2.8 |
| Solubility (Water) | <0.1 mg/mL |
| Hydrogen Bond Donors | 1 (pyranone carbonyl) |
| Hydrogen Bond Acceptors | 6 |
Biological Activity and Mechanism
Pharmacophore Analysis
The compound’s structural features align with known bioactive scaffolds:
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Sulfonamide group: Common in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase)
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Piperidine ring: Enhances blood-brain barrier penetration in CNS-targeting drugs
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Pyranone core: Associated with antioxidant and anti-inflammatory effects
Hypothesized Targets
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Kinase inhibition: The sulfonamide may compete with ATP in kinase binding pockets .
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GPCR modulation: Piperidine derivatives often act as adrenergic or serotonin receptor ligands .
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ROS scavenging: Pyranone’s conjugated system could neutralize reactive oxygen species.
Analytical Characterization
Spectroscopic Identification
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¹H NMR: Expected signals at δ 7.4–7.6 (chlorophenyl aromatics), δ 4.3 (piperidine-O-CH₂), δ 2.1 (pyranone methyl).
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IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (pyranone carbonyl), ~1350 cm⁻¹ (sulfonyl S=O).
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Mass Spectrometry: Molecular ion peak at m/z 397.9 (M⁺) with fragments at m/z 198 (piperidine-sulfonyl) and m/z 154 (chlorophenyl).
Table 3: Key Spectral Signatures
| Technique | Diagnostic Features |
|---|---|
| ¹H NMR | Aromatic protons, ether linkage |
| IR | Carbonyl, sulfonyl stretches |
| MS | Molecular ion, fragmentation |
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